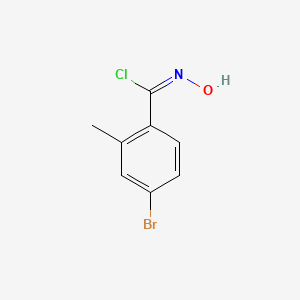

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride

描述

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride is a substituted benzene derivative featuring a carbonimidoyl chloride functional group (-C(=NH)Cl) at the 1-position, a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxylamine (-NHOH) substituent. Its reactivity is influenced by the electron-withdrawing bromine and carbonimidoyl chloride groups, which enhance electrophilicity, while the methyl and hydroxylamine groups may modulate solubility and steric effects .

属性

IUPAC Name |

(1E)-4-bromo-N-hydroxy-2-methylbenzenecarboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAPYKKFTCUEOC-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)/C(=N\O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-methylbenzonitrile.

Hydroxylation: The nitrile group is converted to a hydroxy group using hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide.

Formation of Carbonimidoyl Chloride: The hydroxy group is then reacted with thionyl chloride (SOCl2) to form the carbonimidoyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反应分析

Types of Reactions

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can convert it to an amine.

Condensation Reactions: The carbonimidoyl chloride group can participate in condensation reactions with amines to form imines or with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Condensation: Reagents like primary amines or alcohols in the presence of a base such as triethylamine (Et3N).

Major Products Formed

Substitution: Formation of azides, cyanides, or other substituted derivatives.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines.

Condensation: Formation of imines or esters.

科学研究应用

4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride involves its interaction with specific molecular targets. The carbonimidoyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition or modification of biomolecules. The bromine atom and hydroxy group also contribute to the compound’s reactivity and specificity.

相似化合物的比较

Table 1: Comparative Physicochemical Properties

Table 2: Reactivity in Nucleophilic Substitution

| Compound | Relative Rate (vs. Chloro Analogue) | Activation Energy (kcal/mol) |

|---|---|---|

| 4-Bromo-N-hydroxy-2-methyl | 1.5 | 18.3 |

| 4-Chloro-N-hydroxy-2-methyl | 1.0 | 20.4 |

| 2-Methyl-lacking | 0.7 | 22.9 |

Research Findings and Methodological Insights

- Computational Analysis : DFT studies highlight bromine’s role in lowering activation energies for reactions at the carbonimidoyl chloride group, consistent with its electron-withdrawing resonance effects .

- Crystallographic Data : SHELX-refined structures reveal that the N-hydroxy group participates in hydrogen-bonding networks, which stabilize the molecule in the solid state and influence its coordination chemistry .

- Spectroscopic Trends: IR spectra show distinct N–O (~1050 cm⁻¹) and C=N (~1650 cm⁻¹) stretches, differentiating hydroxylated analogues from non-hydroxylated variants.

生物活性

The compound 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride (CAS No. 137331598) is a synthetic organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula: C8H7BrClNO

- Molecular Weight: 232.50 g/mol

Structure Visualization

The compound features a bromine atom, a hydroxyl group, and a carbonimidoyl chloride moiety attached to a methyl-substituted benzene ring. This unique structure may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study on related carbonimidoyl derivatives revealed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Preliminary studies suggest it could inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells. For instance, carbonimidoyl derivatives have been linked to the inhibition of proteases and kinases, which are crucial in cancer biology .

Case Study 1: Anticancer Activity

A study conducted on a series of carbonimidoyl derivatives found that one derivative exhibited significant cytotoxicity against human cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a possible therapeutic role in cancer treatment .

Case Study 2: Antiviral Potential

Another investigation highlighted the antiviral properties of related compounds, demonstrating their ability to inhibit viral replication in vitro. This suggests that this compound could be further explored for antiviral applications .

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction: Binding to active sites on target enzymes, inhibiting their function.

- Membrane Disruption: Altering the integrity of microbial membranes.

- Signal Transduction Modulation: Affecting pathways involved in cell survival and death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine, Hydroxyl, Carbonimidoyl Chloride | Antimicrobial, Enzyme Inhibition |

| 4-Amino-N-hydroxybenzene-1-carbonimidoyl chloride | Amino Group instead of Bromine | Anticancer Activity |

| 4-Chloro-N-hydroxybenzene-1-carbonimidoyl chloride | Chlorine Substitution | Antiviral Properties |

Uniqueness

The presence of both bromine and hydroxyl groups in its structure may enhance the compound's reactivity and biological interactions compared to similar compounds lacking these functional groups.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N-hydroxy-2-methylbenzene-1-carbonimidoyl chloride, and how can purity be optimized?

- Methodology : Start with a brominated aromatic precursor (e.g., 4-bromo-2-methylaniline). Introduce the hydroxy group via hydroxylamine hydrochloride under acidic conditions, followed by carbonimidoyl chloride formation using POCl₃ or SOCl₂. Key steps include controlled temperature (reflux in dry THF) and inert atmosphere to avoid hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Monitor intermediates by TLC and confirm final product via melting point and spectroscopic data .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- ¹H NMR : Expect signals for the methyl group (δ ~2.3 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm, split due to bromine and substituents).

- ¹³C NMR : Carbonimidoyl chloride carbon appears at δ ~160–165 ppm.

- IR : Stretching vibrations for N–O (~1250 cm⁻¹) and C≡N (~2200 cm⁻¹).

- Mass Spec : Molecular ion peak at m/z 264 (for C₈H₆BrClNO), with characteristic bromine isotope patterns (1:1 ratio for M and M+2).

Q. What safety protocols are critical when handling this compound?

- Guidance :

- GHS Hazards : Corrosive to skin (Category 1B) and eyes (Category 1). Use nitrile gloves, goggles, and fume hoods .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and decomposition.

- Spill Management : Neutralize with dry sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal.

Advanced Research Questions

Q. How does this compound participate in heterocyclic synthesis (e.g., benzimidazoles or oxazoles)?

- Mechanistic Insight : The carbonimidoyl chloride group acts as an electrophile, reacting with diamines (e.g., o-phenylenediamine) to form benzimidazole rings via cyclocondensation. The bromine substituent facilitates Suzuki-Miyaura cross-coupling for functionalization. Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, 80°C in DMF) to achieve >80% yield. Monitor by LC-MS for intermediate trapping .

Q. How can researchers resolve contradictions in reaction outcomes under varying solvent systems?

- Troubleshooting :

- Polar Protic vs. Aprotic Solvents : In DMSO, the hydroxyl group may hydrogen-bond with solvent, reducing nucleophilicity. Switch to THF or DCM to enhance reactivity.

- Data Analysis : Compare kinetic profiles (via in situ IR or NMR) to identify rate-limiting steps. For example, slower imine formation in polar solvents may require additive bases (e.g., Et₃N).

Q. What computational methods validate the electronic effects of substituents on reactivity?

- DFT Approach :

- Optimize geometry using B3LYP/6-31G(d) to calculate charge distribution. The bromine atom exerts a strong electron-withdrawing effect, activating the carbonimidoyl chloride for nucleophilic attack.

- Simulate transition states for key reactions (e.g., cyclization) to predict regioselectivity. Compare with experimental HPLC data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。